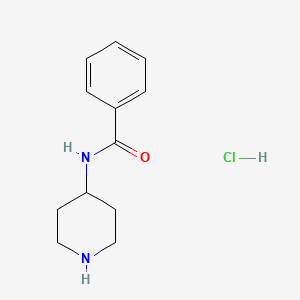

Chlorhydrate de N-(pipéridin-4-yl)benzamide

Vue d'ensemble

Description

N-(piperidin-4-yl)benzamide hydrochloride, also known as N-PBH, is a small molecule that has been studied for its potential applications in scientific research. It is a synthetic compound that can be synthesized from the reaction of N-piperidin-4-yl)benzamide and hydrochloric acid. N-PBH has been found to be useful in various scientific research applications, such as in cell biology and biochemistry. This article will discuss the synthesis of N-PBH, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Applications De Recherche Scientifique

Activation des voies du facteur inductible par l'hypoxie

Chlorhydrate de N-(pipéridin-4-yl)benzamide: a été étudié pour son rôle dans l'activation des voies du facteur inductible par l'hypoxie 1 (HIF-1) . Ceci est particulièrement important dans la recherche sur le cancer, car HIF-1 joue un rôle crucial dans la réponse cellulaire aux faibles niveaux d'oxygène, souvent rencontrés dans les microenvironnements tumoraux. En modulant cette voie, le composé peut potentiellement influencer la croissance et la survie tumorale.

Activité anticancéreuse

Des dérivés de ce composé ont montré des résultats prometteurs en tant qu'agents anticancéreux. Ils ont été trouvés pour induire l'expression de la protéine HIF-1α et du gène cible en aval p21, conduisant à la régulation à la hausse de la caspase-3 clivée et favorisant l'apoptose des cellules tumorales . Cela suggère une application potentielle dans le développement de nouvelles stratégies thérapeutiques contre le cancer.

Traitement du carcinome hépatocellulaire

Des études in vitro ont indiqué que certains dérivés du This compound présentent une activité biologique inhibitrice significative dans les cellules HepG2, un modèle de carcinome hépatocellulaire . Cela ouvre des voies pour l'utilisation du composé dans le traitement du cancer du foie.

Optimisation de la pharmacocinétique

Le composé a été utilisé dans la synthèse de nouveaux dérivés de benzamide guidés par la bioisostérie et les paramètres pharmacocinétiques . Cette application est cruciale dans la conception de médicaments, où l'optimisation du profil pharmacocinétique d'un composé peut améliorer considérablement son efficacité thérapeutique.

Découverte et développement de médicaments

Le noyau pipéridine, une partie du This compound, est un motif structurel courant dans la découverte de médicaments . Il est impliqué dans le développement de médicaments ayant diverses activités pharmacologiques, notamment antivirales, antimalariennes, antimicrobiennes, et plus encore.

Dépistage de l'activité biologique

Le composé et ses dérivés ont été soumis à un dépistage de l'activité biologique, révélant une gamme d'activités inhibitrices. Ceci met en évidence son potentiel comme point de départ pour le développement de nouveaux médicaments avec des cibles biologiques diverses .

Bioisostérie dans la conception de médicaments

La bioisostérie implique le remplacement d'une partie d'une molécule par une autre, en conservant des propriétés biologiques similaires. Le This compound a été utilisé dans ce contexte pour créer de nouveaux composés avec des profils pharmacologiques potentiellement améliorés .

Induction de l'apoptose

La capacité des dérivés du This compound à induire l'apoptose dans les cellules tumorales est un domaine de recherche crucial. En déclenchant les voies de mort cellulaire, ces composés pourraient être précieux dans le traitement de divers cancers .

Safety and Hazards

The safety information for “N-(piperidin-4-yl)benzamide hydrochloride” includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and not eating, drinking, or smoking when using this product .

Orientations Futures

Piperidines, including “N-(piperidin-4-yl)benzamide hydrochloride”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Mécanisme D'action

Target of Action

N-(piperidin-4-yl)benzamide hydrochloride primarily targets the Hypoxia-inducible factor 1 (HIF-1) . HIF-1 is a transcription factor that plays a crucial role in cellular response to hypoxic conditions . It is a heterodimeric protein composed of HIF-1α and HIF-1β subunits . The unique subunit of HIF-1, HIF-1α, is only found in the hypoxic nucleus and determines the HIF-1 activity .

Mode of Action

The compound interacts with its target, HIF-1, and induces the expression of HIF-1α protein and downstream target gene p21 . This interaction results in the upregulation of the expression of cleaved caspase-3, which promotes apoptosis in tumor cells .

Biochemical Pathways

The activation of HIF-1α by N-(piperidin-4-yl)benzamide hydrochloride affects several biochemical pathways. HIF-1α promotes the transcription and expression of target genes to accelerate glycolysis in tumor cells and upregulates a variety of growth factors . This allows cancer cells to proliferate, differentiate, and adapt to the hypoxic microenvironment . On the other hand, overexpression of HIF-1α in hypoxic cancer cells can inhibit cell division by inducing p21, p27, or p53 and promote apoptosis by inducing p53, Nip3, Noxa, or HGTD-P .

Analyse Biochimique

Biochemical Properties

N-(piperidin-4-yl)benzamide hydrochloride plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities and protein interactions. This compound has been shown to interact with several key biomolecules, including enzymes and proteins involved in cellular signaling pathways. For instance, it has been reported to inhibit the activity of certain kinases, which are enzymes that transfer phosphate groups to specific substrates, thereby regulating various cellular processes . Additionally, N-(piperidin-4-yl)benzamide hydrochloride can bind to specific receptors on the cell surface, influencing signal transduction pathways and altering cellular responses .

Cellular Effects

The effects of N-(piperidin-4-yl)benzamide hydrochloride on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to activate hypoxia-inducible factor 1 (HIF-1) pathways, which play a critical role in cellular adaptation to low oxygen conditions . By inducing the expression of HIF-1α protein and its downstream target genes, N-(piperidin-4-yl)benzamide hydrochloride can promote cell survival and adaptation under hypoxic conditions . Furthermore, this compound has been found to upregulate the expression of apoptosis-related proteins, such as p21 and cleaved caspase-3, leading to programmed cell death in certain cancer cell lines .

Molecular Mechanism

At the molecular level, N-(piperidin-4-yl)benzamide hydrochloride exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of this compound to specific biomolecules, such as kinases and receptors, thereby modulating their activity . For example, the inhibition of kinase activity by N-(piperidin-4-yl)benzamide hydrochloride can lead to the suppression of downstream signaling pathways that are essential for cell proliferation and survival . Additionally, this compound can induce changes in gene expression by activating transcription factors like HIF-1α, which in turn regulates the expression of genes involved in cellular metabolism and stress responses .

Temporal Effects in Laboratory Settings

The effects of N-(piperidin-4-yl)benzamide hydrochloride over time in laboratory settings have been extensively studied. This compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over extended periods . In in vitro studies, the effects of N-(piperidin-4-yl)benzamide hydrochloride on cellular function have been shown to persist for several hours, indicating sustained activity . Long-term studies in in vivo models have also demonstrated that this compound can exert prolonged effects on cellular processes, although the exact duration of its activity may vary depending on the specific experimental conditions .

Dosage Effects in Animal Models

The effects of N-(piperidin-4-yl)benzamide hydrochloride vary with different dosages in animal models. At lower doses, this compound has been found to exert beneficial effects on cellular function and survival, particularly under hypoxic conditions . At higher doses, N-(piperidin-4-yl)benzamide hydrochloride can induce toxic effects, including cell death and tissue damage . Threshold effects have been observed, where a certain dosage level is required to achieve the desired therapeutic effects without causing adverse reactions . These findings highlight the importance of careful dosage optimization in preclinical studies to ensure the safety and efficacy of this compound.

Metabolic Pathways

N-(piperidin-4-yl)benzamide hydrochloride is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound has been shown to influence metabolic flux by modulating the activity of key enzymes involved in glycolysis and oxidative phosphorylation . For instance, the activation of HIF-1α by N-(piperidin-4-yl)benzamide hydrochloride can lead to increased glycolytic activity, providing cells with an alternative energy source under hypoxic conditions . Additionally, this compound can affect metabolite levels by altering the expression of genes involved in metabolic regulation .

Transport and Distribution

The transport and distribution of N-(piperidin-4-yl)benzamide hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by certain transporter proteins, facilitating its intracellular accumulation . Once inside the cell, N-(piperidin-4-yl)benzamide hydrochloride can bind to various intracellular targets, including enzymes and receptors, thereby exerting its biochemical effects . The distribution of this compound within tissues may also be influenced by factors such as tissue perfusion and binding affinity to extracellular matrix components .

Subcellular Localization

The subcellular localization of N-(piperidin-4-yl)benzamide hydrochloride plays a critical role in its activity and function. This compound has been found to localize to specific cellular compartments, such as the nucleus and mitochondria, where it can interact with target biomolecules . The localization of N-(piperidin-4-yl)benzamide hydrochloride to the nucleus is particularly important for its role in gene regulation, as it can directly influence the activity of transcription factors and other nuclear proteins . Additionally, post-translational modifications, such as phosphorylation, may affect the subcellular distribution and activity of this compound .

Propriétés

IUPAC Name |

N-piperidin-4-ylbenzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O.ClH/c15-12(10-4-2-1-3-5-10)14-11-6-8-13-9-7-11;/h1-5,11,13H,6-9H2,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNPZBYLCTOOFPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC(=O)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83540-09-4 | |

| Record name | N-(piperidin-4-yl)benzamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromo-7-chloropyrazolo[1,5-a]pyrimidine](/img/structure/B1288912.png)

![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B1288937.png)